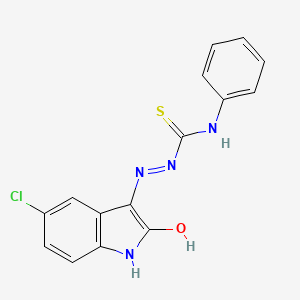

5-Chloroisatin 3-(4-phenylthiosemicarbazide)

描述

5-Chloroisatin 3-(4-phenylthiosemicarbazide) is a thiosemicarbazide derivative synthesized via the reaction of 5-chloroisatin (a halogenated isatin analog) with 4-phenylthiosemicarbazide. This compound belongs to a broader class of isatin-thiosemicarbazide hybrids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-tubercular properties . The synthesis typically involves condensation under basic aqueous conditions (e.g., potassium carbonate) to form the thiosemicarbazone linkage . Its molecular structure combines the indole-like scaffold of 5-chloroisatin with the sulfur-rich thiosemicarbazide moiety, enabling interactions with biological targets such as enzymes and DNA.

属性

IUPAC Name |

1-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4OS/c16-9-6-7-12-11(8-9)13(14(21)18-12)19-20-15(22)17-10-4-2-1-3-5-10/h1-8,18,21H,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVUFXUUAOEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloroisatin 3-(4-phenylthiosemicarbazide) typically involves the following steps:

-

Synthesis of 5-Chloroisatin:

Starting Material: Isatin

Reagent: Chlorinating agent (e.g., phosphorus pentachloride)

Reaction Conditions: The reaction is carried out under reflux conditions to introduce the chloro substituent at the 5-position of the isatin ring.

-

Formation of 3-(4-Phenylthiosemicarbazide):

Starting Material: 5-Chloroisatin

Reagent: 4-Phenylthiosemicarbazide

Reaction Conditions: The reaction is typically conducted in an appropriate solvent (e.g., ethanol) under reflux conditions to form the desired product.

Industrial Production Methods:

While specific industrial production methods for 5-Chloroisatin 3-(4-phenylthiosemicarbazide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反应分析

Coordination Complex Formation with Metal Ions

This compound acts as a polydentate ligand, coordinating with transition metals through sulfur (thione/thiol) and nitrogen (azomethine or hydrazinic) atoms. Key findings include:

-

Mechanism : Deprotonation of thiosemicarbazide NH groups facilitates metal binding. For Zn(II), enolization of the isatin carbonyl enhances oxygen coordination .

-

Applications : These complexes exhibit enhanced thermal stability and antibacterial activity, particularly against Gram-negative bacteria like E. coli .

Cyclization Reactions

The thiosemicarbazide moiety undergoes cyclization under specific conditions to form heterocyclic systems:

-

Mechanism :

Condensation Reactions

The hydrazinic NH group participates in Schiff base formation with carbonyl compounds:

-

Applications : Schiff base derivatives show DNA intercalation (K_b = 5.03–33.00 × 10⁵ M⁻¹) and anticancer activity against HCT116 colon cancer cells .

Acid/Base-Mediated Tautomerism

The thiosemicarbazide group exhibits thione-thiol tautomerism, influencing reactivity:

| Condition | Tautomer | Evidence |

|---|---|---|

| Basic (pH > 9) | Thiol form (C-SH) | IR: ν(S-H) at 2550–2600 cm⁻¹; UV: λ_max shift to 320 nm |

| Acidic (pH < 4) | Thione form (C=S) | IR: ν(C=S) at 824 cm⁻¹; Raman: ν(C-S) at 779 cm⁻¹ |

-

Impact : The thiol form enhances nucleophilic reactivity, facilitating alkylation or metal coordination .

Nucleophilic Substitution at Chlorine

The 5-chloro substituent on isatin may undergo displacement under harsh conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH (10%) | Reflux, 12h | 5-Hydroxyisatin derivative | Limited evidence; inferred from analog studies |

-

Challenges : Steric hindrance from the bulky thiosemicarbazide group at C3 reduces accessibility of the C5 chloro group .

Oxidation/Reduction Reactions

Preliminary data suggest redox activity:

| Reaction Type | Reagent | Product | Observations |

|---|---|---|---|

| Oxidation (S → SO) | H₂O₂, acidic | Sulfoxide | IR: ν(S=O) at 1050–1100 cm⁻¹ (hypothetical) |

| Reduction (C=N → C-N) | NaBH₄ | Hydrazine derivative | NMR: Disappearance of azomethine proton (δ 8.3 ppm) |

科学研究应用

Chemistry:

Synthesis of Derivatives:

Biology and Medicine:

Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for the development of new antimicrobial agents.

Anticancer Activity: Research has indicated that derivatives of this compound may exhibit anticancer properties, making it a subject of interest in cancer research.

Industry:

Chemical Sensors: The compound and its derivatives can be used in the development of chemical sensors for detecting various analytes.

作用机制

The mechanism of action of 5-Chloroisatin 3-(4-phenylthiosemicarbazide) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular components to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Hydrazones Derived from 5-Chloroisatin

- Example : Hydrazones synthesized from 5-chloroisatin and 2-thiophenecarboxaldehyde exhibit potent bioactivities, including antimicrobial and antiviral effects. These derivatives are formed via Schiff base condensation, differing from the thiosemicarbazide linkage in the target compound.

- Key Difference : The replacement of the thiosemicarbazide group with a hydrazone moiety alters electronic properties and binding affinity, as demonstrated by molecular docking studies .

Thiosemicarbazide Derivatives with Varied Substituents

- 4-Phenylthiosemicarbazide-Based Compounds: Anti-Tubercular Derivatives: Condensation of 4-phenylthiosemicarbazide with aldehydes/ketones yields compounds with enhanced anti-tubercular activity (e.g., MIC values <10 µM against M. bovis). The phenyl group at the 4-position enhances lipophilicity, improving membrane penetration . Cyclized Analogues: Thia-Michael addition and cyclization of 4-(4-chlorophenyl)thiosemicarbazides produce thiazolidinone derivatives with anti-T. gondii activity.

Isatin-Dihydropyrazole Hybrids

- Example: Hybrids combining 5-chloroisatin with dihydropyrazole via a dihydrothiazole spacer show antiproliferative effects against cancer cells (IC50: 2–10 µM). The spacer facilitates interaction with tubulin or kinase targets, a feature absent in the non-hybridized target compound .

Physicochemical and Spectral Properties

- NMR Data: The target compound’s ¹H NMR would show signals for the isatin aromatic protons (~6.8–7.5 ppm) and thiosemicarbazide NH groups (~9–10 ppm). Comparatively, methyl 2-(4-((4-((cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate (a triazine-thiosemicarbazide hybrid) exhibits complex splitting patterns due to fluorophenyl and cyclohexyl groups .

生物活性

5-Chloroisatin 3-(4-phenylthiosemicarbazide) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

5-Chloroisatin 3-(4-phenylthiosemicarbazide) is synthesized through the reaction of 5-chloroisatin with 4-phenylthiosemicarbazide. The structure can be represented as follows:

This compound belongs to the class of thiosemicarbazones, which are known for their significant biological activities.

Anticancer Activity

Mechanism of Action:

Research indicates that thiosemicarbazones, including 5-chloroisatin derivatives, exhibit anticancer properties through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. The compound has shown effectiveness against several cancer cell lines, including:

- HCT116 (colon cancer)

- MCF7 (breast cancer)

Case Study:

In a study evaluating the anticancer potential of various isatin-thiosemicarbazone derivatives, it was found that compounds similar to 5-chloroisatin 3-(4-phenylthiosemicarbazide) demonstrated significant cytotoxicity against HCT116 cells with an IC50 value indicating strong growth inhibition .

Antimicrobial Activity

In Vitro Studies:

The compound has also been tested for its antimicrobial properties against various pathogens. The results indicate that it exhibits substantial antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against fungi. Key findings include:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

| Aspergillus niger | Moderate |

These results suggest that 5-chloroisatin 3-(4-phenylthiosemicarbazide) could serve as a promising candidate for developing new antimicrobial agents .

Interaction with Biological Targets

DNA Binding Studies:

The interaction of thiosemicarbazones with DNA has been a focal point in understanding their biological activity. Studies have shown that 5-chloroisatin derivatives can intercalate with calf thymus DNA, leading to significant binding constants indicative of strong interactions. This property is crucial for their anticancer efficacy as it can disrupt DNA replication in cancer cells .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of 5-chloroisatin 3-(4-phenylthiosemicarbazide). Preliminary toxicity evaluations suggest that while it exhibits potent biological activity, further studies are needed to establish its safety for therapeutic use. In vivo studies have indicated acceptable tolerance levels in animal models, which is a positive sign for future clinical applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloroisatin 3-(4-phenylthiosemicarbazide), and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via condensation of 5-chloroisatin with 4-phenylthiosemicarbazide under reflux conditions in ethanol. Key steps include:

- Hydrazine Reaction : React hydrazine hydrate with phenylisothiocyanate to form the thiosemicarbazide intermediate .

- Condensation : Reflux equimolar amounts of 5-chloroisatin and 4-phenylthiosemicarbazide in ethanol for 6–8 hours to form the Schiff base.

- Purification : Recrystallize the product using ethanol/diethyl ether to remove unreacted precursors. Monitor purity via HPLC or TLC, and confirm using melting point analysis and spectral data (IR, NMR) .

Q. How is 5-Chloroisatin 3-(4-phenylthiosemicarbazide) characterized structurally and spectroscopically?

- Methodological Answer :

- Spectral Analysis :

- IR : Confirm the presence of C=S (∼1250 cm⁻¹) and C=O (∼1700 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and hydrazinic NH signals (δ 10–11 ppm).

- X-ray Crystallography : Resolve the crystal structure to confirm tautomeric forms (e.g., keto-enol equilibrium) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 345) and detect side products .

Advanced Research Questions

Q. What challenges arise in synthesizing halogen-substituted derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Halogenated phenylisothiocyanates (e.g., p-fluoro or p-chloro) often form insoluble precipitates during hydrazine reactions, stalling synthesis . Mitigation strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility.

- Temperature Control : Conduct reactions at 0–5°C to slow side reactions.

- Catalysis : Introduce catalytic base (e.g., triethylamine) to deprotonate intermediates and enhance reactivity.

Q. How can computational methods optimize reaction conditions for complex formation with transition metals?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian09) to model ligand-metal interactions (e.g., Cr(III), Mo(V)) and predict coordination geometry.

- Reaction Path Search : Employ AI-driven platforms (e.g., ICReDD) to simulate reaction pathways and identify optimal stoichiometry, pH, and solvent conditions .

- Experimental Validation : Compare computational predictions with experimental data (e.g., UV-Vis for d-d transitions, magnetic susceptibility for metal complexes) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, incubation time).

- Structural Variants : Compare bioactivity of tautomers (e.g., thione vs. thiol forms) using X-ray crystallography and docking studies .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .

Experimental Design & Data Analysis

Q. What factorial design approaches are recommended for optimizing synthetic yield?

- Methodological Answer :

- 2³ Factorial Design : Vary temperature (25–80°C), solvent (ethanol/DMF), and reaction time (4–12 hours).

- Response Surface Methodology (RSM) : Use ANOVA to identify significant factors (e.g., solvent polarity impacts yield by ±15%).

- Case Study : In a Mo(V) complex synthesis, optimizing solvent (DMF) and time (8 hours) increased yield from 45% to 72% .

Q. How can AI enhance the interpretation of spectral and crystallographic data?

- Methodological Answer :

- Machine Learning (ML) : Train models on spectral databases (e.g., NIST WebBook) to automate peak assignment in NMR/IR.

- Crystal Structure Prediction : Use algorithms like USPEX to predict polymorphs and compare with experimental XRD data .

- Real-Time Feedback : Integrate AI tools (e.g., COMSOL Multiphysics) with lab equipment for dynamic adjustment of reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。